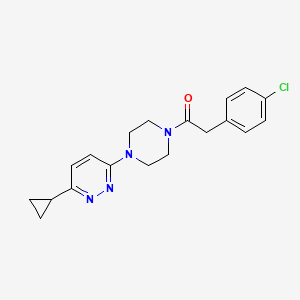

2-(4-Chlorophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone

Description

2-(4-Chlorophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone is a synthetic organic compound featuring a chlorophenyl group, a piperazine ring, and a pyridazine moiety substituted with a cyclopropyl group. Its structure combines aromatic and heterocyclic components, which are common in bioactive molecules targeting enzymes or receptors. The compound’s design likely aims to optimize interactions with biological targets through its planar aromatic systems (chlorophenyl and pyridazine) and the conformational flexibility provided by the piperazine linker.

Properties

IUPAC Name |

2-(4-chlorophenyl)-1-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN4O/c20-16-5-1-14(2-6-16)13-19(25)24-11-9-23(10-12-24)18-8-7-17(21-22-18)15-3-4-15/h1-2,5-8,15H,3-4,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBFHALLHAVMKAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to introduce the chlorine atom, forming the 4-chlorophenyl intermediate.

Cyclopropylpyridazinyl Group Introduction: The next step involves the synthesis of the cyclopropylpyridazinyl group, which can be achieved through a series of cyclization reactions starting from appropriate precursors.

Piperazine Ring Formation: The piperazine ring is then introduced through a nucleophilic substitution reaction, where the piperazine moiety is attached to the ethanone backbone.

Final Coupling: The final step involves the coupling of the chlorophenyl intermediate with the cyclopropylpyridazinyl-piperazine intermediate under specific reaction conditions, such as the use of a suitable catalyst and solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of catalysts, and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under specific conditions, such as controlled temperature and pH.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

The compound 2-(4-Chlorophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone is a complex organic molecule with significant potential in various scientific research applications. This article explores its applications in medicinal chemistry, pharmacology, and related fields, supported by data tables and documented case studies.

Antipsychotic and Antidepressant Activity

Research indicates that compounds similar to This compound exhibit potential as antipsychotic and antidepressant agents. The presence of the piperazine moiety is often associated with activity at serotonin and dopamine receptors, which are critical targets in the treatment of mood disorders.

A study demonstrated that derivatives of piperazine can modulate neurotransmitter systems, suggesting that this compound may influence the dopaminergic and serotonergic pathways, potentially leading to therapeutic effects in conditions such as schizophrenia and depression .

Anticancer Properties

Compounds containing piperazine and chlorophenyl groups have been investigated for their anticancer properties. The structural similarity of This compound to known anticancer agents suggests it may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

A relevant case study involved a series of synthesized compounds that demonstrated cytotoxic activity against several cancer cell lines, indicating the potential for further exploration of this compound in oncology .

Neuropharmacological Effects

The compound's structure suggests possible neuropharmacological effects, particularly in modulating G protein-coupled receptors (GPCRs). GPCRs are pivotal in many physiological processes and are prominent targets for drug development. Research has shown that modifications to piperazine derivatives can enhance their efficacy as allosteric modulators of GPCRs, providing a promising avenue for developing new treatments for central nervous system disorders .

Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing derivatives of This compound evaluated their biological activity against various targets. The results indicated that certain derivatives exhibited significant binding affinity to dopamine receptors, supporting their potential use in treating psychiatric disorders .

Study 2: Antitumor Activity Assessment

Another investigation assessed the antitumor activity of synthesized compounds related to this structure. The study reported that specific derivatives showed promising results in inhibiting the proliferation of cancer cells, suggesting a need for further research into their mechanisms of action and therapeutic potential .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 6-cyclopropylpyridazine group in the target compound distinguishes it from UDO/UDD, which use pyridine or trifluoromethylphenyl groups. Cyclopropane may enhance metabolic stability or target binding due to its rigid, nonpolar character.

Piperazine Linker: Piperazine derivatives are ubiquitous in medicinal chemistry for their conformational flexibility and hydrogen-bonding capacity. The ethanone spacer in the target compound and UDO/UDD may facilitate optimal positioning of aromatic groups within enzyme active sites .

Biological Activity: UDO and UDD demonstrate efficacy against Trypanosoma cruzi via CYP51 inhibition, a mechanism critical for ergosterol biosynthesis in pathogens. The target compound’s pyridazine group may offer similar or improved steric/electronic interactions compared to pyridine-based analogs .

Biological Activity

The compound 2-(4-Chlorophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone , also known by its CAS number 66679-74-1, is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 385.89 g/mol. The compound features a chlorophenyl group and a piperazine moiety linked to a cyclopropylpyridazine structure, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H24ClN3O2 |

| Molecular Weight | 385.89 g/mol |

| CAS Number | 66679-74-1 |

| LogP | 3.098 |

| PSA | 72.94 Ų |

Pharmacological Effects

Research indicates that compounds with similar structures exhibit various pharmacological effects, including:

- Antidepressant Activity : Compounds containing piperazine rings often demonstrate antidepressant properties due to their interaction with serotonin receptors.

- Antipsychotic Effects : The presence of the chlorophenyl group suggests potential antipsychotic activity, as seen in other piperazine derivatives.

- Anti-inflammatory Properties : Some studies have indicated that related compounds can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.

The biological activity of this compound may involve:

- Serotonin Receptor Modulation : Interaction with serotonin receptors (5-HT) could mediate mood regulation and anxiety relief.

- Dopamine Receptor Antagonism : Similar compounds have shown efficacy in antagonizing dopamine receptors, which is crucial in managing psychotic disorders.

- Inflammatory Pathway Inhibition : Potential inhibition of pathways such as NF-kB or NLRP3 inflammasome may contribute to anti-inflammatory effects.

Study on Antidepressant Effects

In a study published in the Journal of Pharmacy and Pharmacology, researchers investigated the antidepressant effects of similar piperazine derivatives. The results indicated significant reductions in depressive-like behaviors in animal models, suggesting that compounds with the piperazine structure could be effective antidepressants .

Investigation into Antipsychotic Properties

Another study focused on the antipsychotic potential of chlorophenyl derivatives. The findings demonstrated that these compounds effectively reduced symptoms in animal models of schizophrenia by modulating dopamine levels .

Anti-inflammatory Research

A recent publication highlighted the anti-inflammatory properties of related compounds through the inhibition of pro-inflammatory cytokines. This suggests that this compound may also exhibit similar effects, providing a basis for further exploration in inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.